molecular formula C9H14Cl2N2O B2914881 (2S,3R)-2-Pyridin-4-yloxolan-3-amine;dihydrochloride CAS No. 2059908-07-3

(2S,3R)-2-Pyridin-4-yloxolan-3-amine;dihydrochloride

Cat. No.: B2914881
CAS No.: 2059908-07-3
M. Wt: 237.12
InChI Key: QHRFADJLACMYDW-BPRGXCPLSA-N
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Description

(2S,3R)-2-Pyridin-4-yloxolan-3-amine;dihydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Pyridin-4-yloxolan-3-amine;dihydrochloride typically involves enantioselective synthesis techniques. One common method includes the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to produce the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed, yielding the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of engineered bacteria containing specific enzymes, such as carbonyl reductase, to catalyze the asymmetric reduction of precursor compounds. This method is environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Pyridin-4-yloxolan-3-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, horseradish peroxidase.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3R)-2-Pyridin-4-yloxolan-3-amine;dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (2S,3R)-2-Pyridin-4-yloxolan-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-Methylglutamate: Another chiral compound with similar synthetic routes and applications.

    (2S,3R)-2,3-Dihydroxybutanedioic acid: Known for its use in stereochemical studies and as a chiral auxiliary.

Uniqueness

(2S,3R)-2-Pyridin-4-yloxolan-3-amine;dihydrochloride is unique due to its specific stereochemistry and the presence of both a pyridine ring and an oxolane ring. This combination of structural features contributes to its distinct chemical behavior and broad range of applications .

Properties

IUPAC Name

(2S,3R)-2-pyridin-4-yloxolan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c10-8-3-6-12-9(8)7-1-4-11-5-2-7;;/h1-2,4-5,8-9H,3,6,10H2;2*1H/t8-,9+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRFADJLACMYDW-BPRGXCPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1N)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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